molecular formula C16H18FN3O2 B14165548 3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one CAS No. 899397-36-5

3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one

Cat. No.: B14165548
CAS No.: 899397-36-5
M. Wt: 303.33 g/mol
InChI Key: ZILGCZDKUTXHQF-UHFFFAOYSA-N
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Description

3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one is a complex organic compound belonging to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes an ethoxypropyl group, a fluorine atom, and a methyl group attached to a pyrimidoindole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common approach is the condensation of 1H-indole-2-carboxylic acid with an aldehyde and an amine to form Mannich products, which are then dehydrated in the presence of a dehydrating agent such as 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium (HATU) to yield the desired pyrimidoindole derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce reaction times. The choice of reagents and reaction conditions is critical to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom and other functional groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

899397-36-5

Molecular Formula

C16H18FN3O2

Molecular Weight

303.33 g/mol

IUPAC Name

3-(3-ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C16H18FN3O2/c1-3-22-8-4-7-20-10-18-14-12-9-11(17)5-6-13(12)19(2)15(14)16(20)21/h5-6,9-10H,3-4,7-8H2,1-2H3

InChI Key

ZILGCZDKUTXHQF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C=NC2=C(C1=O)N(C3=C2C=C(C=C3)F)C

solubility

10.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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